Salsoloside C

Description

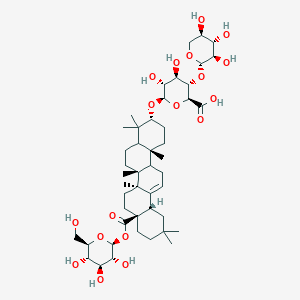

Salsoloside C is a triterpenoid glycoside belonging to the oleanane-type saponin family. It is characterized by its aglycone, oleanolic acid, which is glycosylated at the C-3 and C-28 positions. The full chemical structure is defined as 3-O-[O-β-D-xylopyranosyl-(1→4)-β-D-glucopyranosyl] oleanolic acid 28-O-β-D-glucopyranoside . This compound is predominantly isolated from Salsola species, including S. micranthera and S. soda, as well as members of the Araliaceae family, such as Aralia continentalis .

This compound is noted for its presence in high concentrations in plant extracts, as evidenced by LC-MS studies .

Properties

Molecular Formula |

C47H74O18 |

|---|---|

Molecular Weight |

927.1 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25?,26?,27+,28-,29+,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

InChI Key |

SVZYIOROKNINRX-XUXNMTTRSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Salsoloside C is typically isolated from natural sources, specifically from the Salsola micranthera plant. The isolation process involves chemical transformations and physicochemical measurements to confirm its structure . The detailed synthetic routes and industrial production methods for this compound are not extensively documented, as it is primarily obtained through natural extraction.

Chemical Reactions Analysis

Salsoloside C undergoes various chemical reactions, including hydrolysis and methylation. For instance, hydrolysis with sulfuric acid can break down the glycosidic bonds, releasing the sugar moieties . Methylation using dimethyl sulfoxide and sodium hydride can produce permethylated derivatives . These reactions help in understanding the structural components and functional groups of this compound.

Scientific Research Applications

Salsoloside C has been studied for its potential biological activities. It is known to exhibit antibacterial and anti-biofilm activities . The compound has also been investigated for its hepatoprotective effects against chemically induced liver damage . These properties make this compound a valuable compound in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of Salsoloside C involves its interaction with various molecular targets. As a triterpene glycoside, it is believed to exert its effects through modulation of cellular pathways and inhibition of microbial growth . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in inflammation and microbial defense.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salsoloside D and Salsoloside E

Salsoloside C shares structural homology with salsoloside D and salsoloside E , both isolated from Salsola micranthera .

Key Differences :

- Aglycone Variation: Salsoloside D uses hederagenin as its aglycone, which differs from oleanolic acid by an additional hydroxyl group at C-23 .

- Glycosylation : this compound uniquely incorporates a xylose-glucose disaccharide at C-3, whereas salsoloside D has a single glucose unit at this position .

Other Oleanane-Type Triterpenoids

Momordin IIc

Momordin IIc (synonymous with this compound in some literature) shares the same oleanolic acid core but differs in glycosylation patterns. It lacks the xylose residue at C-3, instead featuring a simpler glucose moiety .

Chikusetsusaponin IVa

Isolated from Aralia cordata, chikusetsusaponin IVa contains oleanolic acid with glycosylation at C-3 (glucose) and C-28 (glucose).

Udosaponins

Udosaponins A, B, and F (found in Aralia spp.) are structurally related but feature varying sugar chains. For example, udosaponin F has a rhamnose unit absent in this compound .

Data Tables

Table 1. Structural Comparison of this compound and Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.